(3,6-Dimethoxypyridazin-4-yl)boronic acid CAS number
(3,6-Dimethoxypyridazin-4-yl)boronic acid CAS number
An In-Depth Technical Guide to (3,6-Dimethoxypyridazin-4-yl)boronic acid (CAS: 1015480-87-1) for Advanced Drug Discovery
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of (3,6-Dimethoxypyridazin-4-yl)boronic acid, a key building block for contemporary medicinal chemistry. We will delve into its fundamental properties, critical handling procedures, and its strategic application in synthesizing high-value molecular targets, particularly within the domain of oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Core Concepts: Introduction to a Privileged Scaffold
(3,6-Dimethoxypyridazin-4-yl)boronic acid, identified by its CAS number 1015480-87-1 , is a heterocyclic organoboron compound that has emerged as a valuable intermediate in the synthesis of complex molecules.[1][2][3] Its structure, featuring a dimethoxy-substituted pyridazine ring coupled to a boronic acid moiety, offers a unique combination of electronic properties and steric features.
The pyridazine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Specifically, 3,6-disubstituted pyridazines are recognized as a novel class of potent anticancer agents targeting critical cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[4] The boronic acid functional group makes this compound an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[5][6][7]
Physicochemical & Structural Data
A summary of the key properties for (3,6-Dimethoxypyridazin-4-yl)boronic acid is presented below.
| Property | Value | Source(s) |
| CAS Number | 1015480-87-1 | [1][2] |
| Molecular Formula | C₆H₉BN₂O₄ | [1][8] |
| Molecular Weight | 183.96 g/mol | [1] |
| Synonyms | 4-Borono-3,6-dimethoxypyridazine; 3,6-Dimethoxypyridazine-4-boronic acid | [1][8] |
| InChI Key | ZMMDVCDFKFTXIC-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [8] |
| Purity | Typically ≥97% | [8] |
Stability and Handling: Ensuring Reagent Integrity
While many boronic acids are conveniently handled solids, their stability is not absolute and is critical for reproducible outcomes.[9] The primary degradation pathways are protodeboronation (cleavage of the C-B bond) and oxidation.[10][11] For heteroaryl boronic acids like the topic compound, these pathways can be accelerated under certain reaction conditions.[5]
Key Handling & Storage Recommendations:
-
Moisture and Air: Exposure to moisture can lead to hydrolysis, while atmospheric oxygen can cause oxidation. It is imperative to store the compound in a tightly sealed container in a dry, well-ventilated area.[10] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended for long-term stability.[10]
-
Temperature: To minimize degradation, the compound should be refrigerated (Store below 4°C/39°F).[10]
-
pH Sensitivity: Protodeboronation can be catalyzed by both acidic and basic conditions.[10] While generally stable at neutral pH, care should be taken when selecting reaction conditions.
-
Boroxine Formation: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines, especially upon dehydration. This can complicate accurate massing of the reagent. Using fresh, properly stored material is crucial.[9]
To circumvent stability issues, especially with challenging substrates, boronic acids are often converted into more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[9][11] MIDA boronates are particularly noteworthy for their high stability and their ability to slowly release the free boronic acid in situ under reaction conditions, preventing premature decomposition.[11]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is the premier method for constructing biaryl and heteroaryl-aryl structures, which are ubiquitous in pharmaceuticals.[7][12] The reaction involves the palladium-catalyzed coupling of an organoboron reagent (like our title compound) with an organohalide.
However, the use of electron-deficient, nitrogen-containing heteroaryl boronic acids presents specific challenges. The nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, these reagents can be prone to faster decomposition via protodeboronation under the basic conditions required for the reaction.[5]
Visualizing the Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetallation, and reductive elimination. The choice of ligand, base, and solvent is critical to balance the rates of these steps and suppress side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for coupling (3,6-Dimethoxypyridazin-4-yl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.
Materials:
-
(3,6-Dimethoxypyridazin-4-yl)boronic acid (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Aryl Bromide (1.0 equiv), (3,6-Dimethoxypyridazin-4-yl)boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The use of a pre-catalyst like Pd(dppf)Cl₂ can also be effective, especially for challenging couplings.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water). The solvent should be thoroughly degassed via freeze-pump-thaw cycles or by sparging with an inert gas to prevent catalyst oxidation.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Application in Drug Discovery: A Gateway to CDK2 Inhibitors
The dysregulation of Cyclin-Dependent Kinases (CDKs) is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] The 3,6-disubstituted pyridazine scaffold has been identified as a promising core for the development of potent and selective CDK2 inhibitors.[4] (3,6-Dimethoxypyridazin-4-yl)boronic acid is the ideal starting point for introducing this key pharmacophore.
By using the Suzuki-Miyaura protocol described above, our boronic acid can be coupled with a suitably functionalized aryl or heteroaryl halide to rapidly generate a library of potential drug candidates.
Illustrative Synthetic Pathway
Caption: Synthetic route to potential CDK2 inhibitors via Suzuki coupling.
Biological Signaling Context
CDK2, in partnership with Cyclin E, is a critical driver of the G1/S phase transition in the cell cycle. In many cancers, this checkpoint is compromised, leading to uncontrolled proliferation. A synthetic inhibitor, derived from our pyridazine scaffold, would aim to block the ATP-binding pocket of CDK2, arresting the cell cycle and inducing apoptosis.
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